molecular formula C19H22FN3O2S B11257376 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-isopropoxypropyl)acetamide

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-isopropoxypropyl)acetamide

Cat. No.: B11257376
M. Wt: 375.5 g/mol
InChI Key: VNMUWAJLBNWWQB-UHFFFAOYSA-N
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Description

2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .

Scientific Research Applications

2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its propan-2-yloxypropyl side chain and 4-fluorophenyl group contribute to its enhanced antiproliferative properties compared to other similar compounds .

Properties

Molecular Formula

C19H22FN3O2S

Molecular Weight

375.5 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C19H22FN3O2S/c1-13(2)25-9-3-8-21-18(24)10-16-12-26-19-22-17(11-23(16)19)14-4-6-15(20)7-5-14/h4-7,11-13H,3,8-10H2,1-2H3,(H,21,24)

InChI Key

VNMUWAJLBNWWQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F

Origin of Product

United States

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